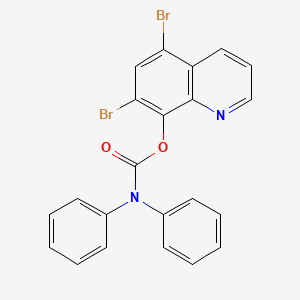
(5,7-dibromo(8-quinolyloxy))-N,N-dibenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,7-dibromo(8-quinolyloxy))-N,N-dibenzamide is a synthetic organic compound characterized by the presence of bromine atoms and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-dibromo(8-quinolyloxy))-N,N-dibenzamide typically involves the bromination of a quinoline derivative followed by the introduction of the dibenzamide group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process would also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
(5,7-dibromo(8-quinolyloxy))-N,N-dibenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.
Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
科学研究应用
Chemistry
In chemistry, (5,7-dibromo(8-quinolyloxy))-N,N-dibenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its bromine atoms can serve as markers for tracking the compound in biological systems.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of quinoline pathways is beneficial.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals for various industrial processes.
作用机制
The mechanism of action of (5,7-dibromo(8-quinolyloxy))-N,N-dibenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and quinoline moiety play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide: This compound is similar in structure but contains chlorine atoms instead of bromine.
N,N-dicyclohexyl-2-(5,7-dibromo-8-quinolyloxy)acetamide: This compound is closely related and shares the same bromine substitution pattern.
Uniqueness
(5,7-dibromo(8-quinolyloxy))-N,N-dibenzamide is unique due to its specific combination of bromine atoms and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields.
属性
分子式 |
C22H14Br2N2O2 |
|---|---|
分子量 |
498.2 g/mol |
IUPAC 名称 |
(5,7-dibromoquinolin-8-yl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C22H14Br2N2O2/c23-18-14-19(24)21(20-17(18)12-7-13-25-20)28-22(27)26(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H |
InChI 键 |
VKFNANMLZCWWRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=C(C4=C3N=CC=C4)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12134505.png)
![4-{5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12134507.png)
![N'-{[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-2-bromobenzohydrazide](/img/structure/B12134516.png)

![Methyl 4-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B12134525.png)
![N-(3-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12134535.png)
![[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12134537.png)
![N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12134541.png)
![(Z)-3-(4-fluorobenzyl)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)thiazolidine-2,4-dione](/img/structure/B12134546.png)
![(5Z)-2-[(2-bromophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12134560.png)
![3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12134567.png)
![2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-6-methylquinoline-4-carboxylic acid](/img/structure/B12134572.png)

![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B12134581.png)
